REACTION_CXSMILES
|
[I:1]N1C(=O)CCC1=O.[F:9][C:10]1[C:15]([C:16]([OH:18])=[O:17])=[C:14]([CH3:19])[CH:13]=[CH:12][CH:11]=1>FC(F)(F)S(O)(=O)=O>[F:9][C:10]1[C:15]([C:16]([OH:18])=[O:17])=[C:14]([CH3:19])[C:13]([I:1])=[CH:12][CH:11]=1
|
Name
|
|
Quantity
|
7.47 g
|
Type
|
reactant
|
Smiles
|
IN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
5.12 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=CC(=C1C(=O)O)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
FC(S(=O)(=O)O)(F)F
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for 3 h until solid
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
produced
|
Type
|
CUSTOM
|
Details
|
The precipitate was collected
|
Type
|
WASH
|
Details
|
washed with water, and air
|
Type
|
CUSTOM
|
Details
|
dried
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |